

In-Depth Technical Guide to **m-PEG5-Tos**: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***m-PEG5-Tos***

Cat. No.: **B1676789**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-Tos, or α -methoxy- ω -tosyl-penta(ethylene glycol), is a monofunctional polyethylene glycol (PEG) derivative that serves as a crucial tool in bioconjugation and drug delivery. Its structure, featuring a methoxy-capped terminus and a tosylate-activated terminus, allows for the covalent attachment of a hydrophilic PEG spacer to various nucleophilic molecules. The tosyl group is an excellent leaving group, facilitating efficient nucleophilic substitution reactions with primary amines and thiols. This guide provides a comprehensive overview of the physicochemical properties of **m-PEG5-Tos**, its applications in research and drug development, and a detailed experimental protocol for a typical bioconjugation reaction.

Core Properties of **m-PEG5-Tos**

The key physicochemical properties of **m-PEG5-Tos** are summarized in the table below. These values are based on the most consistently reported data from various chemical suppliers.

Property	Value	Citations
Molecular Weight (MW)	362.4 g/mol	[1]
Chemical Formula	C ₁₆ H ₂₆ O ₇ S	[1]
CAS Number	62921-76-0	[1]
Appearance	White to off-white solid or viscous oil	
Purity	Typically ≥95%	
Solubility	Soluble in water, ethanol, DMSO, DMF	

Applications in Research and Drug Development

The primary utility of **m-PEG5-Tos** lies in its ability to covalently attach a five-unit PEG chain to a target molecule, a process known as PEGylation. This modification can impart several beneficial properties, making it a valuable strategy in the development of therapeutics and research tools.

- Improved Pharmacokinetics: PEGylation can significantly increase the hydrodynamic radius of a molecule, reducing its renal clearance and thereby extending its circulation half-life in the body.
- Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of hydrophobic drugs or peptides, which can be advantageous for formulation and administration.[\[1\]](#)
- Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on a protein or peptide, reducing its potential to elicit an immune response.
- PROTAC Linkers: **m-PEG5-Tos** can be used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG unit serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.

The core of **m-PEG5-Tos**'s reactivity is the nucleophilic substitution at the carbon atom adjacent to the tosylate group. Nucleophiles, such as the ϵ -amino group of a lysine residue in a protein or a primary amine on a small molecule, attack this carbon, displacing the tosylate anion and forming a stable covalent bond.

Experimental Protocols

This section provides a detailed methodology for a representative experiment: the conjugation of **m-PEG5-Tos** to a primary amine-containing molecule. This protocol is a general guideline and may require optimization for specific applications.

Conjugation of m-PEG5-Tos to a Primary Amine

Objective: To covalently attach a methoxy-PEG5 chain to a molecule containing a primary amine via a nucleophilic substitution reaction.

Materials:

- **m-PEG5-Tos**
- Amine-containing molecule (e.g., a peptide, a small molecule drug)
- Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
- Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
- Reaction vessel (e.g., round-bottom flask)
- Stirring apparatus (e.g., magnetic stirrer and stir bar)
- Inert atmosphere (e.g., nitrogen or argon)
- Purification system (e.g., flash chromatography or preparative HPLC)
- Analytical instruments for characterization (e.g., NMR, Mass Spectrometry)

Procedure:

- Preparation:

- Ensure all glassware is dry.
- Dissolve the amine-containing molecule (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
- Add the base (1.5-2.0 equivalents) to the solution and stir. The base acts as a scavenger for the p-toluenesulfonic acid byproduct.

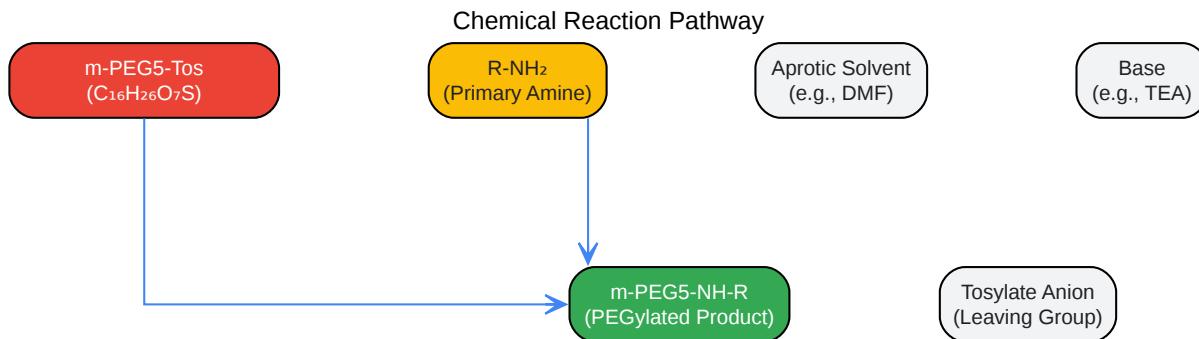
• Reaction:

- In a separate vial, dissolve **m-PEG5-Tos** (1.2 equivalents) in a small amount of the anhydrous solvent.
- Slowly add the **m-PEG5-Tos** solution to the stirring solution of the amine-containing molecule.
- Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, if necessary.

• Monitoring:

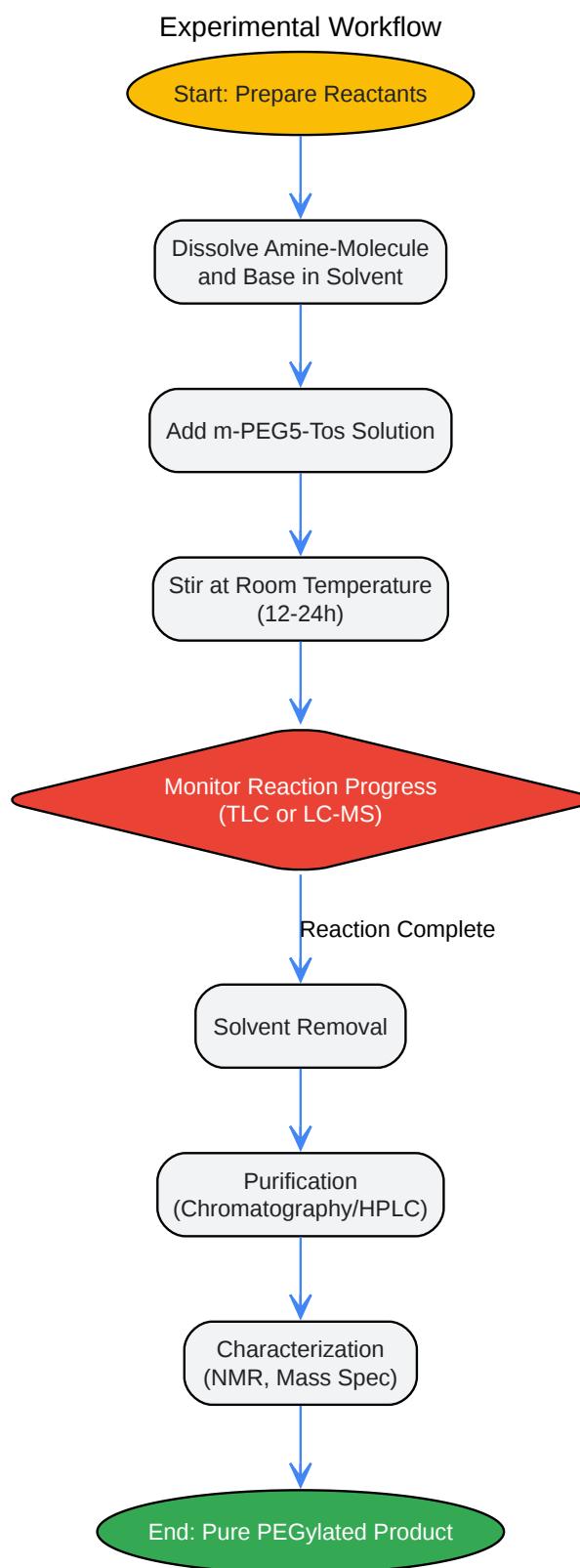
- Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.

• Work-up and Purification:


- Once the reaction is complete, remove the solvent under reduced pressure (e.g., using a rotary evaporator).
- The crude product can be purified by an appropriate method. For small molecules, silica gel flash chromatography is often suitable. For peptides and other biomolecules, preparative reverse-phase HPLC is typically used.

• Characterization:

- Confirm the identity and purity of the final PEGylated product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.


Visualizing the Workflow

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the bioconjugation process.

[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution reaction of **m-PEG5-Tos** with a primary amine.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the conjugation of **m-PEG5-Tos** to an amine-containing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-PEG5-Tos, 62921-76-0 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to m-PEG5-Tos: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676789#m-peg5-tos-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com